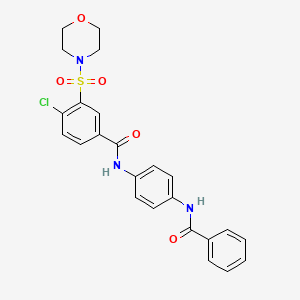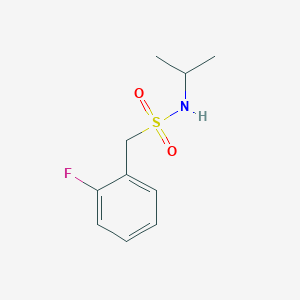
1-(2-fluorophenyl)-N-isopropylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-N-isopropylmethanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenyl group attached to a methanesulfonamide moiety, with an isopropyl group as a substituent. The presence of the fluorine atom in the phenyl ring significantly influences the compound’s reactivity and biological activity.
Métodos De Preparación
The synthesis of 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide typically involves several steps, starting from commercially available precursors. One common method involves the reaction of 2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-fluorophenylmethanesulfonamide. This intermediate is then reacted with isopropylamine under suitable conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
1-(2-Fluorophenyl)-N-isopropylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted phenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-N-isopropylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is employed in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound’s ability to bind to certain enzymes and receptors, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparación Con Compuestos Similares
1-(2-Fluorophenyl)-N-isopropylmethanesulfonamide can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-2-propylamine: This compound shares the fluorophenyl group but differs in the substituent attached to the nitrogen atom.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound also contains a fluorophenyl group but has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-propan-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2S/c1-8(2)12-15(13,14)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBJCEXDXHTUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
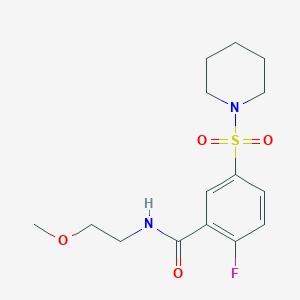
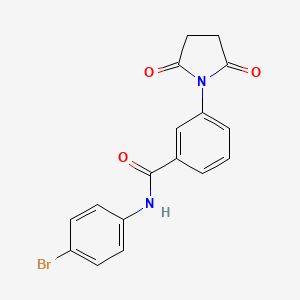
![4-BROMO-N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B5971197.png)
![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5971209.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B5971213.png)
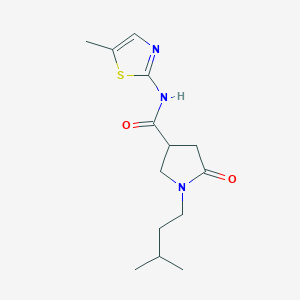

![2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE](/img/structure/B5971225.png)
![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5971227.png)
![N~2~-(tert-butyl)-N~1~-[2-(dimethylamino)-4-quinolinyl]glycinamide diethanedioate](/img/structure/B5971234.png)
![1-[3-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol](/img/structure/B5971261.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide](/img/structure/B5971262.png)
